

IUPAC name and synonyms for 4-(1h-Benzimidazol-2-yl)benzoic acid

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Compound of Interest

Compound Name: 4-(1h-Benzimidazol-2-yl)benzoic acid

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An In-Depth Technical Guide to **4-(1H-Benzimidazol-2-yl)benzoic acid**: Synthesis, Properties, and Applications in Drug Discovery

Introduction

4-(1H-Benzimidazol-2-yl)benzoic acid is a heterocyclic organic compound that has garnered significant attention within the scientific community. At its core, it features a benzimidazole ring system—a fusion of benzene and imidazole—linked to a benzoic acid moiety at the 2-position. This unique structural arrangement is not merely a chemical curiosity; it forms the basis of a "privileged scaffold" in medicinal chemistry. The benzimidazole core is a bioisostere for naturally occurring nucleotides, allowing it to interact with a wide array of biological targets with high affinity.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a Senior Application Scientist's perspective on the molecule's synthesis, characterization, and critical applications. We will explore the causality behind experimental choices, detail self-validating analytical protocols, and ground all claims in authoritative scientific literature.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's identity and physical characteristics is the foundation of all subsequent research and development.

Nomenclature and Identification

The unambiguous identification of this compound is critical for literature searches and regulatory submissions. The standard IUPAC name is **4-(1H-benzimidazol-2-yl)benzoic acid**[\[1\]](#)[\[2\]](#). However, a variety of synonyms and identifiers are used across chemical databases and commercial suppliers.

Identifier Type	Value
IUPAC Name	4-(1H-benzimidazol-2-yl)benzoic acid
CAS Number	66631-29-6
Molecular Formula	C ₁₄ H ₁₀ N ₂ O ₂
PubChem CID	759419
ChEMBL ID	CHEMBL1619366
Common Synonyms	2-(4-Carboxyphenyl)benzimidazole
4-(2-Benzimidazolyl)benzoic Acid	
4-(1H-benzo[d]imidazol-2-yl)benzoic acid	

Table 1: Key Identifiers for **4-(1H-Benzimidazol-2-yl)benzoic acid**.[\[1\]](#)

Structural and Physicochemical Profile

The compound's structure dictates its reactivity, solubility, and potential for intermolecular interactions—key factors in both synthesis and biological activity.

Property	Value	Source
Molecular Weight	238.24 g/mol	PubChem[1]
Appearance	Solid (Typical)	ChemScene[2]
Boiling Point	508.5 ± 52.0 °C at 760 mmHg	BOC Sciences[3]
Density	1.377 g/cm³	BOC Sciences[3]
InChI Key	UMZBLZRCSSUXQR-UHFFFAOYSA-N	PubChem[1]
SMILES	<chem>C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C(=O)O</chem>	PubChem[1]

Table 2: Physicochemical Properties.[1][2][3]

Section 2: Synthesis and Characterization

The reliable synthesis and rigorous characterization of **4-(1H-Benzimidazol-2-yl)benzoic acid** are essential for obtaining high-purity material suitable for research and development.

Rationale for Synthetic Strategy: The Phillips-Ladenburg Condensation

The most direct and widely employed method for synthesizing 2-arylbenzimidazoles is the Phillips-Ladenburg condensation. This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (such as an aldehyde or ester) under acidic conditions and often with heat.

Expertise & Experience: The choice of this pathway is dictated by its efficiency, reliability, and the ready availability of starting materials. The reaction proceeds by forming a Schiff base intermediate, which then undergoes intramolecular cyclization and dehydration to yield the thermodynamically stable aromatic benzimidazole ring. Using an aldehyde, such as 4-carboxybenzaldehyde, is often preferred over the corresponding carboxylic acid as it can proceed under milder conditions. Polyphosphoric acid (PPA) is a common choice for the acid catalyst and solvent as it effectively promotes the necessary dehydration steps.

Detailed Experimental Protocol

This protocol describes a representative synthesis via the condensation of o-phenylenediamine with 4-carboxybenzaldehyde.

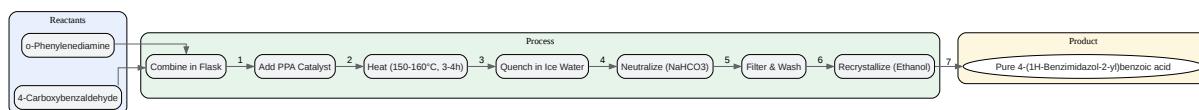
Materials and Equipment:

- o-Phenylenediamine
- 4-Carboxybenzaldehyde
- Polyphosphoric Acid (PPA)
- Sodium Bicarbonate (NaHCO_3) solution, 10% w/v
- Ethanol
- Deionized water
- Round-bottom flask with reflux condenser and heating mantle
- Magnetic stirrer
- Buchner funnel and filter paper
- Standard laboratory glassware

Step-by-Step Methodology:

- **Reaction Setup:** In a 250 mL round-bottom flask, combine o-phenylenediamine (1.0 eq) and 4-carboxybenzaldehyde (1.0 eq).
- **Catalyst Addition:** Carefully add polyphosphoric acid (approx. 10-15 times the weight of the reactants) to the flask. The PPA acts as both the solvent and the dehydrating acid catalyst.
- **Heating and Reaction:** Heat the mixture to 150-160 °C with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- Quenching: After cooling to approximately 80-90 °C, slowly and carefully pour the reaction mixture into a beaker containing a large volume of ice-cold water with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
- Neutralization and Filtration: Slowly neutralize the acidic solution by adding 10% sodium bicarbonate solution until the pH is approximately 7-8. The precipitate is then collected by vacuum filtration using a Buchner funnel.
- Washing: Wash the collected solid thoroughly with deionized water to remove any residual salts.
- Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a solid.

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Caption: Workflow for the synthesis of **4-(1H-Benzimidazol-2-yl)benzoic acid**.

Spectroscopic Self-Validation System

Trustworthiness: To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is mandatory. Each technique provides orthogonal information, creating a self-validating system where the collective data unequivocally confirms the final structure.

- **¹H-NMR Spectroscopy:** The proton NMR spectrum should display characteristic signals for the aromatic protons. Protons on the benzoic acid ring will appear as two doublets in the ~7.8-8.2 ppm region. The four protons on the benzimidazole's benzene ring will appear as two multiplets in the ~7.2-7.7 ppm range. A broad singlet corresponding to the N-H proton of the imidazole ring is expected further downfield (>12 ppm), and the carboxylic acid proton will also be a broad singlet, often exchanging with trace water in the solvent.
- **Infrared (IR) Spectroscopy:** The IR spectrum provides functional group confirmation. Key expected peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), an N-H stretch from the imidazole ring (~3300-3500 cm⁻¹), and C=N stretching vibrations (~1620-1640 cm⁻¹).
- **Mass Spectrometry (MS):** High-resolution mass spectrometry should confirm the molecular weight. For the molecular formula C₁₄H₁₀N₂O₂, the expected exact mass for the [M+H]⁺ ion is approximately 239.0815.

Section 3: Applications in Research and Drug Development

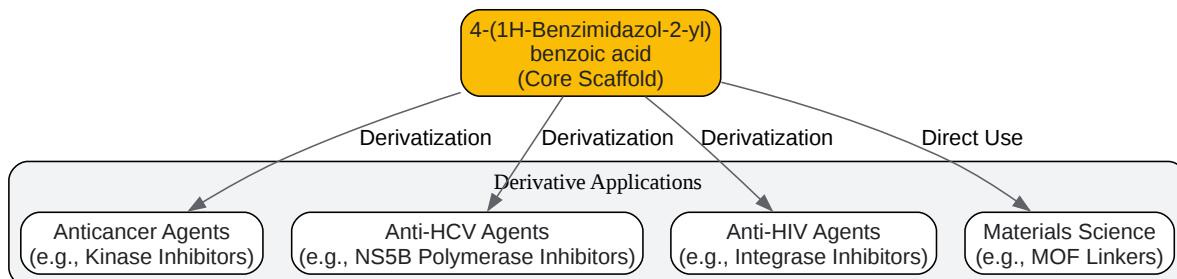
The true value of **4-(1H-Benzimidazol-2-yl)benzoic acid** lies in its role as a foundational building block for creating novel, high-value molecules.

The Benzimidazole Scaffold: A Privileged Core in Medicinal Chemistry

The benzimidazole ring system is considered a "privileged scaffold" because it is a recurring motif in numerous marketed drugs and biologically active compounds.^[4] Its utility stems from several key features:

- **Bioisosterism:** It can act as a bioisostere for purine nucleobases, enabling it to bind to the active sites of many enzymes.
- **Hydrogen Bonding:** The N-H group and the lone pair on the sp² nitrogen act as hydrogen bond donors and acceptors, respectively, facilitating strong interactions with protein targets.

- Synthetic Tractability: The core is relatively easy to synthesize and can be readily functionalized at multiple positions, allowing for the systematic exploration of chemical space.



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Caption: Scaffold-based design starting from the core molecule.

Precursor for Anticancer Agents

The benzimidazole scaffold is a component of numerous anticancer agents.^[4] Research has shown that novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols, synthesized from related precursors, exhibit potent cytotoxic activity against various human cancer cell lines, including rectal, bladder, lung, and breast cancer.^[5] In some cases, the antiproliferative effects of these derivatives were stronger than the standard chemotherapy drug cisplatin.^[5] This highlights the role of **4-(1H-Benzimidazol-2-yl)benzoic acid** as a starting point for developing compounds that may function as kinase inhibitors, tubulin modulators, or other antineoplastic agents.^[4]

Scaffold for Antiviral Drug Discovery

The versatility of the benzimidazole core extends to antiviral research.

- Anti-HCV Agents: Derivatives of 2-arylbenzimidazoles have been identified as potent allosteric inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication.^[6] The **4-(1H-Benzimidazol-2-yl)benzoic acid** structure

provides the essential pharmacophore for binding to a thumb domain on the enzyme surface.[6]

- **Anti-HIV Agents:** In the search for new treatments for Acquired Immunodeficiency Syndrome (AIDS), benzimidazolyl diketo acid derivatives have been designed and synthesized as inhibitors of HIV-1 integrase. This enzyme is responsible for inserting the viral DNA into the host genome, a crucial step in the viral life cycle.[7] The core benzimidazole structure is a key component of these designed inhibitors.

Applications in Materials Science

Beyond pharmaceuticals, the dual functionality of this molecule—a coordinating benzimidazole ring and a carboxylic acid group—makes it an excellent candidate for use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[8][9] MOFs are highly porous materials with applications in gas storage, catalysis, and chemical sensing.

Section 4: Safety and Handling

Trustworthiness: Based on available data, **4-(1H-Benzimidazol-2-yl)benzoic acid** should be handled with care in a laboratory setting.

- **Hazard Statements:** H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
- **Signal Word:** Warning.[2]
- **Precautionary Measures:** Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood.[2]

Conclusion

4-(1H-Benzimidazol-2-yl)benzoic acid is far more than a simple chemical reagent. It is a strategically important molecular scaffold that serves as a gateway to a vast chemical space of biologically active compounds and advanced materials. Its robust and scalable synthesis, combined with the proven track record of the benzimidazole core in successful drug candidates, ensures its continued relevance. For researchers in drug discovery, this compound

represents a validated starting point for developing novel therapeutics against cancer and viral infections. For materials scientists, it offers a versatile building block for creating functional porous materials. This guide has provided the foundational knowledge and practical protocols necessary to leverage the full potential of this remarkable molecule.

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